molecular formula C18H18FN5O3 B2492643 3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-77-0

3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2492643
CAS No.: 483994-77-0
M. Wt: 371.372
InChI Key: YAONAPXKRMSZDC-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including methoxy, fluorophenyl, and tetrazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 2,3-dimethoxyphenyl intermediate: This step may involve the methoxylation of a phenyl ring.

    Introduction of the 2-fluorophenyl group: This could be achieved through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the tetrazole ring: This step might involve the cyclization of an appropriate precursor, such as an azide, under specific conditions.

    Amidation reaction: The final step could involve the formation of the amide bond between the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

Industrial applications might include its use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethoxyphenyl)-N-(2-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide
  • 3-(2,3-dimethoxyphenyl)-N-(2-bromophenyl)-2-(2H-tetrazol-5-yl)propanamide

Uniqueness

The uniqueness of 3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide could lie in its specific substitution pattern, which might confer distinct chemical reactivity or biological activity compared to its analogs.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-15-9-5-6-11(16(15)27-2)10-12(17-21-23-24-22-17)18(25)20-14-8-4-3-7-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONAPXKRMSZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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